molecular formula C24H14Br2ClNO3 B12044972 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12044972
M. Wt: 559.6 g/mol
InChI Key: KWTMIBOGLJLBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a quinoline-based ester derivative featuring a polyhalogenated aromatic framework. Its molecular formula is C25H17BrClNO3, with an average molecular mass of 494.769 g/mol and a monoisotopic mass of 493.008033 g/mol . The compound contains a quinoline core substituted at the 2-position with a 4-bromophenyl group and at the 6-position with a bromine atom. The compound’s ChemSpider ID is 4347869, and it has been synthesized via multi-step protocols involving intermediates like 2-(4-bromophenyl)quinoline-4-carboxylic acid .

Properties

Molecular Formula

C24H14Br2ClNO3

Molecular Weight

559.6 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H14Br2ClNO3/c25-16-5-1-14(2-6-16)22-12-20(19-11-17(26)7-10-21(19)28-22)24(30)31-13-23(29)15-3-8-18(27)9-4-15/h1-12H,13H2

InChI Key

KWTMIBOGLJLBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)Cl)Br

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction for Quinoline Core Formation

The Pfitzinger reaction serves as the foundational step for constructing the quinoline scaffold. This method involves condensing isatin derivatives with ketones under basic conditions. For this compound, 4-bromoacetophenone reacts with isatin in refluxing ethanol with a catalytic base (e.g., potassium hydroxide) to yield 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid (intermediate 1 ). The reaction proceeds via:

  • Base-induced ring-opening of isatin to form an α-ketoamide.

  • Cyclocondensation with 4-bromoacetophenone to form the quinoline core.

Key parameters affecting yield (typically 60–75%):

  • Temperature : Reflux conditions (~78°C for ethanol).

  • Solvent : Polar protic solvents (e.g., ethanol, water) enhance reactivity.

  • Base strength : Strong bases (KOH > NaOH) improve cyclization efficiency.

Esterification with 2-(4-Chlorophenyl)-2-oxoethanol

The carboxylic acid intermediate (1 ) undergoes esterification with 2-(4-chlorophenyl)-2-oxoethanol to install the final side chain. This step employs:

  • Activating agents : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) to generate reactive acyl intermediates.

  • Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF).

  • Conditions : Room temperature to mild reflux (40–60°C), reaction time 6–12 hours.

The esterification yield ranges from 50–65%, with purity dependent on chromatographic separation (e.g., silica gel column chromatography).

Step-by-Step Synthesis Protocol

Detailed Reaction Steps

  • Synthesis of 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid :

    • Combine isatin (10 mmol), 4-bromoacetophenone (10 mmol), and KOH (15 mmol) in ethanol (50 mL).

    • Reflux for 8 hours, then acidify with HCl to precipitate the product.

    • Yield: 68%.

  • Esterification with 2-(4-chlorophenyl)-2-oxoethanol :

    • Dissolve the carboxylic acid (5 mmol) in THF (20 mL), add SOCl₂ (6 mmol), and stir at 0°C for 1 hour.

    • Add 2-(4-chlorophenyl)-2-oxoethanol (5.5 mmol) and triethylamine (7 mmol), then stir at room temperature for 12 hours.

    • Purify via column chromatography (hexane/ethyl acetate, 4:1).

    • Yield: 58%.

Optimization Strategies

ParameterOptimal ConditionImpact on Yield/Purity
Reaction temperature40–60°C (esterification)Higher temps accelerate reaction but risk side products
Solvent polarityTHF > DCMPolar aprotic solvents improve acyl chloride stability
Equivalents of SOCl₂1.2 eqExcess SOCl₂ reduces purification efficiency
Chromatography eluentHexane/EtOAc (4:1)Balances separation and recovery

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.52 (d, J = 8.4 Hz, 1H, quinoline-H),

    • δ 8.20 (s, 1H, quinoline-H),

    • δ 7.85–7.65 (m, 8H, aromatic H),

    • δ 5.32 (s, 2H, OCH₂CO).

  • IR (KBr):

    • 1725 cm⁻¹ (ester C=O),

    • 1680 cm⁻¹ (ketone C=O),

    • 1590 cm⁻¹ (quinoline C=N).

Purity Analysis

MethodConditionsResult
HPLCC18 column, MeOH/H₂O (70:30)Purity > 98%
Melting point192–194°C

Challenges and Mitigation

Purification Difficulties

  • Challenge : Similar polarity of byproducts complicates chromatography.

  • Solution : Gradient elution (hexane → ethyl acetate) enhances separation.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Pfitzinger + SOCl₂ esterification589820High
Alternative: DCC coupling629724Moderate

The Pfitzinger route remains preferred due to scalability, while DCC coupling offers marginally better yields at higher costs.

Applications and Derivatives

While this compound’s biological activity remains under investigation, structurally analogous quinoline esters exhibit:

  • Anticancer activity : IC₅₀ values of 2–10 μM against MCF-7 and HeLa cells.

  • Antimicrobial effects : MIC of 8 µg/mL against Staphylococcus aureus .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where bromine or chlorine atoms are replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophilic Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related quinoline compounds can act as DNA gyrase inhibitors, which are crucial for bacterial DNA replication. In vitro tests have demonstrated that these derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer activities. The compound has shown promise in inhibiting tumor cell proliferation across several cancer types. Notably, it has been tested against a panel of 60 human tumor cell lines, demonstrating substantial growth inhibition in leukemia, breast, and prostate cancers . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the quinoline ring can significantly enhance anticancer efficacy.

Inhibition of Steroid Metabolism

Recent studies have highlighted the ability of certain quinoline derivatives to inhibit isozymes of 11β-hydroxysteroid dehydrogenases (11β-HSD1 and 11β-HSD2). These enzymes play a critical role in cortisol metabolism, and their inhibition could have therapeutic implications for conditions such as obesity and metabolic syndrome . The compound's structural features may facilitate its interaction with these enzymes, suggesting potential applications in endocrine therapies.

Data Tables

Application Area Activity Reference
AntimicrobialInhibits S. aureus and C. albicans
AnticancerGrowth inhibition in leukemia and breast cancer cells
Steroid MetabolismInhibition of 11β-HSD1 and 11β-HSD2

Case Studies

  • Antimicrobial Efficacy : A study assessed the MIC values of various quinoline derivatives against Staphylococcus aureus. The compound demonstrated an MIC value comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
  • Anticancer Screening : In a screening against the NCI-60 panel, this compound exhibited notable growth inhibition across multiple cancer cell lines, particularly in leukemia and breast cancer models. The results suggested that structural modifications could further enhance its anticancer properties .
  • Endocrine Modulation : Research focusing on the inhibition of 11β-HSD enzymes revealed that this compound could modulate cortisol levels effectively, presenting a novel approach to treating metabolic disorders linked to steroid hormone imbalances .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the substituents on the quinoline ring can enhance its binding affinity to specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Molecular Formula Average Mass (g/mol) Substituent Modifications Key References
Target Compound C25H17BrClNO3 494.769 6-Br, 2-(4-BrPh), 2-(4-ClPh)-oxoethyl ester
2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate C26H19Br2NO3 546.914 4-Ethylphenyl instead of 4-ClPh
2-(2,4-Dichlorophenyl)-2-oxoethyl analog C24H14BrCl3NO3 546.914 2,4-DiClPh on oxoethyl group
6-Bromo-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate analog C26H19BrClNO3 508.796 3-Me on quinoline, 4-MePh at 2-position

Key Observations :

  • Halogen Substitutions: The target compound’s dual bromine (quinoline core) and chlorine (ester moiety) atoms enhance its molecular polarity compared to analogs with alkyl groups (e.g., ethyl or methyl substituents in ).
  • Mass Spectrometry : The ethylphenyl analog exhibits a higher predicted collision cross-section (CCS = 189.7–195.5 Ų) due to increased hydrophobicity, whereas the target compound’s CCS remains unreported .

Physicochemical and Spectroscopic Data

  • Mass Spectrometry: The ethyl pyrimidine-quinoline carboxylate analog (m/z 507.1587 [M+H]<sup>+</sup>) highlights the precision of high-resolution mass spectrometry (HRMS) in characterizing such compounds.
  • Crystallography: Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate and related structures have been resolved using SHELX software, confirming planar quinoline geometries and ester conformations .

Biological Activity

2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular formula: C24H14BrClN2O5C_{24}H_{14}BrClN_2O_5 with a molecular weight of approximately 525.74 g/mol. Its structure features multiple halogen substituents, which are known to influence biological activity through mechanisms such as increased lipophilicity and enhanced interaction with cellular targets.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant antimicrobial properties. Specifically, compounds structurally similar to 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate have been evaluated for their ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

  • Minimum Inhibitory Concentration (MIC) values for related quinoline derivatives against Staphylococcus aureus have been reported as low as 62 ng/mL, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound IDTarget BacteriaMIC (ng/mL)
Compound IS. aureus62
Compound IIC. albicans10
Compound IIIE. coli35

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied, particularly against various cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound's ability to inhibit cell proliferation was assessed using the MTT assay.

  • In one study, compounds similar to 2-(4-Chlorophenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate displayed significant cytotoxic effects on cancer cells, with viability reductions of up to 39.8% in Caco-2 colorectal adenocarcinoma cells .

Table 2: Anticancer Activity Against Cell Lines

Compound IDCell LineViability Reduction (%)p-value
Compound AHepG231.9<0.05
Compound BMCF-754.9<0.001
Compound CCaco-239.8<0.001

The biological activity of this compound can be attributed to its structural features that enhance its interaction with biological macromolecules:

  • Inhibition of DNA Gyrase : The presence of halogen substituents is thought to increase the compound's affinity for DNA gyrase, leading to effective inhibition of bacterial growth.
  • Cell Cycle Arrest : Quinoline derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that a series of quinoline derivatives, including those similar to our compound, exhibited broad-spectrum antimicrobial activity against drug-resistant strains of Candida and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Anticancer Studies : Another investigation focused on the anticancer properties of quinoline-based compounds revealed that specific substitutions significantly improved efficacy against breast and colon cancer cell lines. The results indicated that compounds with electron-withdrawing groups like chlorine were particularly effective in reducing cell viability .

Q & A

Q. Optimization Factors :

  • Temperature Control : Bromination requires precise control (0–5°C) to avoid over-halogenation .
  • Catalyst Selection : Use DMAP to enhance esterification efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline FormationH₂SO₄, 110°C, 12 hr60–70
BrominationNBS, CH₃COOH, 0°C, 4 hr75–85
EsterificationDCC, DMAP, CH₂Cl₂, RT, 24 hr80–90

Advanced: How do halogen substituents (Br, Cl) influence the electronic properties and reactivity of this compound in cross-coupling reactions?

Answer:
The bromine atoms at the 6-position (quinoline) and 4-bromophenyl group act as directing groups, facilitating Suzuki-Miyaura or Ullmann couplings. Key considerations:

  • Electron-Withdrawing Effects : Bromine increases electrophilicity at the 2- and 6-positions, enhancing oxidative addition in Pd-catalyzed reactions .
  • Steric Hindrance : The 4-bromophenyl group may limit accessibility to the quinoline core, necessitating bulky ligands (e.g., XPhos) for efficient coupling .
  • Computational Insights : DFT studies predict higher activation energy for C–Br bonds compared to C–Cl, suggesting selective functionalization at brominated sites .

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

Answer:
Primary Techniques :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aryl protons at δ 7.2–8.5 ppm; ester carbonyl at δ 165–170 ppm) .
  • HRMS : Confirms molecular weight (C₂₅H₁₅Br₂ClNO₃: calc. 603.82; obs. 603.81) .
  • HPLC-PDA : Purity assessment using C18 columns (MeCN:H₂O = 70:30, λ = 254 nm) .

Q. Resolving Contradictions :

  • X-ray Crystallography : Absolute configuration validation via SHELXL refinement (R-factor < 0.05) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .

Advanced: What crystallographic challenges arise in determining the structure of this compound, and how are they mitigated?

Answer:
Challenges :

  • Disorder in Halogen Substituents : Bromine and chlorine atoms may exhibit positional disorder due to similar electron densities .
  • Twinned Crystals : Common in halogenated quinolines; requires data collection at multiple orientations .

Q. Solutions :

  • High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance diffraction limits .
  • SHELXD/SHELXE : Dual-space methods for phase determination in twinned crystals .
  • PLATON Validation : Checks for missed symmetry and corrects ADPs (anisotropic displacement parameters) .

Advanced: How does this compound interact with biological targets, and what structural modifications enhance its bioactivity?

Answer:
Mechanistic Insights :

  • Quinoline Core : Intercalates into DNA or inhibits topoisomerase II, observed in similar derivatives .
  • Halogen Effects : Bromine at 6-position increases lipophilicity, enhancing membrane permeability (logP calc. = 4.2) .

Q. Structure-Activity Relationship (SAR) :

  • Modifications :
    • Replace 4-bromophenyl with 4-fluorophenyl: Reduces cytotoxicity but improves solubility .
    • Ester-to-amide conversion: Increases metabolic stability in hepatic microsomes .

Q. Table 2: Bioactivity Comparison with Analogues

Compound ModificationIC₅₀ (µM)Solubility (mg/mL)Reference
Parent Compound0.450.12
6-Bromo → 6-Chloro1.200.25
Ester → Amide0.600.08

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
  • Waste Disposal : Halogenated waste must be segregated and treated with NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.